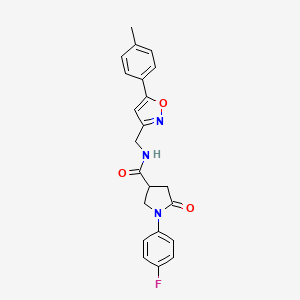

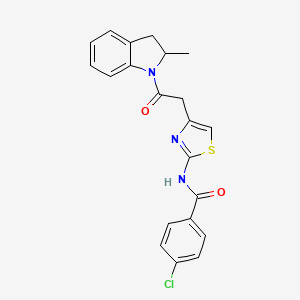

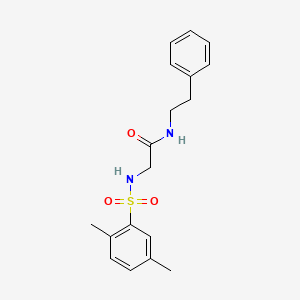

![molecular formula C17H23N3O3S2 B2526491 Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 392317-91-8](/img/structure/B2526491.png)

Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis

Adamantane derivatives are involved in a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Scientific Research Applications

Structural and Noncovalent Interaction Analysis

- Quantitative Assessment of Noncovalent Interactions: Adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and analyzed for their crystal structures and noncovalent interactions. The study utilized quantum theory and Hirshfeld surface analysis to explore the molecular interactions, which are crucial for designing molecules with desired physical and chemical properties (El-Emam et al., 2020).

Drug Design and Synthesis

- Glutaminase Inhibitors: Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural motif with the queried compound, has led to the identification of potent inhibitors of kidney-type glutaminase. These inhibitors are valuable for exploring therapeutic strategies against cancer (Shukla et al., 2012).

Molecular Docking and Inhibitory Activity

- Inhibitory Activity Against 11-β-HSD1: Adamantane derivatives have been investigated for their potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1), a target for metabolic syndrome therapy. Theoretical and experimental analyses, including molecular docking, highlight the relevance of such structures in drug design (Al-Wahaibi et al., 2018).

Spectral and Quantum Chemical Studies

- Spectral Analysis: Studies on adamantane-based compounds, focusing on their spectral properties (IR, Raman, and UV/Vis) and quantum chemical aspects, provide foundational knowledge for understanding the electronic structure and chemical behavior of these molecules (Al-Ghulikah et al., 2019).

Synthesis and Chemical Reactivity

- Synthetic Pathways and Reactions: Research on the reactions of adamantane derivatives with various nucleophiles sheds light on synthetic routes and mechanisms relevant to developing new chemical entities with potential biological activity (Petrov et al., 2010).

Future Directions

Mechanism of Action

Target of action

The compound contains an adamantane moiety, which is known to interact with various biological targets, including ion channels and enzymes . .

Mode of action

The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to predict which biochemical pathways might be affected. Given the presence of an adamantane moiety, it’s possible that the compound could affect pathways related to the targets of other adamantane derivatives .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to alterations in cell growth or survival .

Properties

IUPAC Name |

ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S2/c1-2-23-13(21)9-24-16-20-19-15(25-16)18-14(22)17-6-10-3-11(7-17)5-12(4-10)8-17/h10-12H,2-9H2,1H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPCTLNBCWEJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

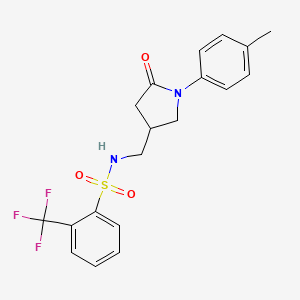

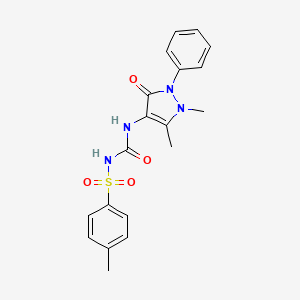

![2-Chloro-N-(2,2-difluoro-3-hydroxypropyl)-N-[(4-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2526410.png)

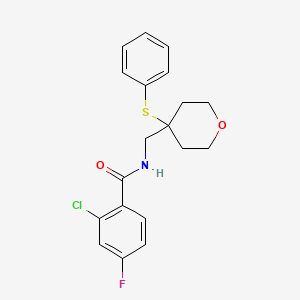

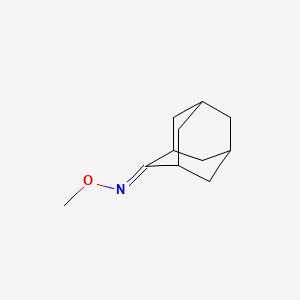

![1-(2-Ethoxyphenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2526411.png)

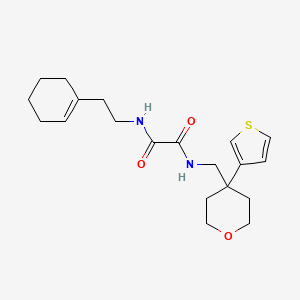

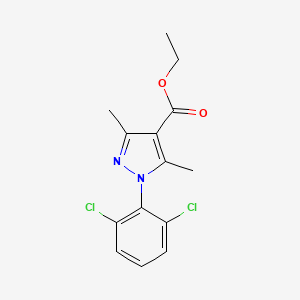

![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2526419.png)

![tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2526425.png)